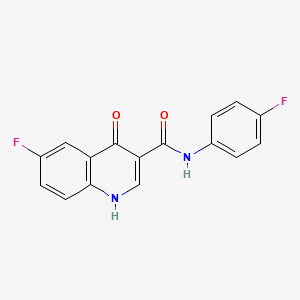
6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is a fluorinated quinoline derivative. Fluorinated compounds are known for their unique properties, including increased metabolic stability, lipophilicity, and bioavailability. These characteristics make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amidation: The carboxylic acid group on the quinoline core is converted to the carboxamide using reagents like thionyl chloride followed by reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinone derivatives
Reduction: Aminoquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of microbial infections.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoroquinoline-3-carboxamide
- 4-hydroxyquinoline-3-carboxamide
- N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide
Uniqueness
6-fluoro-N-(4-fluorophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to the presence of multiple fluorine atoms, which confer enhanced metabolic stability and bioavailability. This makes it more effective in its applications compared to similar compounds that lack these fluorine substitutions.
Properties
Molecular Formula |
C16H10F2N2O2 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H10F2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
YCNOIZCPECXASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B11472365.png)
![5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11472366.png)
![1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11472380.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}benzamide](/img/structure/B11472381.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11472384.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B11472390.png)
![1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole](/img/structure/B11472397.png)
![N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11472401.png)
![6'-Amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11472406.png)
![5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione](/img/structure/B11472410.png)
![2,3,4-trimethoxy-N-[3-methoxy-4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B11472417.png)
![5-Oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472419.png)
![N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11472435.png)

